(S)-2-Acetamidohexanoic acid
CAS No.: 15891-49-3
VCID: VC21537623
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a compound with significant applications in medicinal chemistry and biomedicine. It is a derivative of norleucine, an amino acid, and is used as a pharmaceutical intermediate. This article will delve into its chemical properties, applications, and research findings. Applications in Medicinal Chemistry and Biomedicine(S)-2-Acetamidohexanoic acid is utilized in various biochemical and pharmaceutical applications. It serves as an intermediate in the synthesis of more complex molecules, which are often used in drug development. Its role in medicinal chemistry involves the modification of amino acids to create novel compounds with potential therapeutic benefits. Research FindingsResearch on (S)-2-Acetamidohexanoic acid is primarily focused on its use in peptide synthesis and modification. Peptides are crucial in drug development due to their specificity and potency. The acetamide group in this compound can be used to protect the amino group during peptide synthesis, allowing for more controlled reactions. Peptide SynthesisIn peptide synthesis, protecting groups like the acetamide group are essential for preventing unwanted side reactions. The use of (S)-2-Acetamidohexanoic acid in this context ensures that the amino group remains protected until it is needed for further reactions. Biological ActivityWhile specific biological activities of (S)-2-Acetamidohexanoic acid are not extensively documented, its derivatives and related compounds have shown potential in various biological assays. For instance, modifications of amino acids can lead to compounds with antimicrobial or anticancer properties. |
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CAS No. | 15891-49-3 |
Product Name | (S)-2-Acetamidohexanoic acid |
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | (2S)-2-acetamidohexanoic acid |
Standard InChI | InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Standard InChIKey | JDMCEGLQFSOMQH-ZETCQYMHSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)C |
SMILES | CCCCC(C(=O)O)NC(=O)C |
Canonical SMILES | CCCCC(C(=O)O)NC(=O)C |
Solubility | 0.31 M |
Synonyms | 15891-49-3;Acetyl-L-norleucine;Ac-Nle-Oh;(S)-2-Acetamidohexanoicacid;L-Norleucine,N-acetyl-;N-Acetylnorleucine;N-Acetyl-L-norleucine;AC1ODX8T;AC1Q2UOE;Norleucine,N-acetyl-,L-;SCHEMBL243250;(2S)-2-acetamidohexanoicacid;CHEMBL2075001;CTK0H3807;JDMCEGLQFSOMQH-ZETCQYMHSA-N;MolPort-001-792-734;BTB13555;ZINC1737966;ANW-42035;CCG-40694;AKOS006272719;AM82586;MCULE-3651693998;AJ-31379;AK106110 |
PubChem Compound | 6995109 |
Last Modified | Aug 15 2023 |
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